molecular formula C9H5BrO B13516218 5-Bromo-2-ethynylbenzaldehyde CAS No. 1211515-20-6

5-Bromo-2-ethynylbenzaldehyde

Cat. No.: B13516218
CAS No.: 1211515-20-6
M. Wt: 209.04 g/mol
InChI Key: BQXAHXVAXSNNLA-UHFFFAOYSA-N
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Description

5-Bromo-2-ethynylbenzaldehyde: is an organic compound with the molecular formula C9H5BrO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5th position and an ethynyl group at the 2nd position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynylbenzaldehyde typically involves the bromination of 2-ethynylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethynylbenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethynylbenzaldehyde involves its interaction with various molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity. The ethynyl group can participate in π-π interactions with aromatic residues in the enzyme’s active site, while the aldehyde group can form covalent bonds with nucleophilic amino acid residues .

Properties

CAS No.

1211515-20-6

Molecular Formula

C9H5BrO

Molecular Weight

209.04 g/mol

IUPAC Name

5-bromo-2-ethynylbenzaldehyde

InChI

InChI=1S/C9H5BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H

InChI Key

BQXAHXVAXSNNLA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

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